

Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ CAS number and chemical properties

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Compound of Interest

Compound Name: Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$

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In-Depth Technical Guide: Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$, a stable isotope-labeled building block essential for the synthesis of modified oligonucleotides. This document details its chemical properties, provides a representative experimental protocol for its use, and illustrates key workflows for its application in research and development.

Core Chemical Properties

Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ is a deuterated and carbon-13 labeled version of N⁴-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The incorporation of stable isotopes enables advanced analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to elucidate the structure, dynamics, and interactions of nucleic acids at an atomic level.

While a specific CAS number for the $^{13}\text{C}_2,\text{d}_1$ isotopologue is not readily available in public databases, the CAS number for the unlabeled parent compound, Ac-rC Phosphoramidite, is 121058-88-6[1][2][3].

Table 1: Chemical Properties of Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$

Property	Value	Reference
Molecular Formula	C ₄₅ ¹³ C ₂ H ₆₃ DN ₅ O ₉ PSi	[4][5]
Molecular Weight	905.09 g/mol	[4][5]
Appearance	White to off-white powder	
Purity (unlabeled)	≥99% (HPLC)	[6]
³¹ P NMR Purity (unlabeled)	≥99%	[6]
Solubility	Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis.	
Storage	Store at -20°C in a desiccated environment.	

Experimental Protocols

The primary application of Ac-rC Phosphoramidite-¹³C₂,d₁ is in the solid-phase synthesis of RNA oligonucleotides. The following is a representative protocol for the incorporation of this labeled phosphoramidite into a growing RNA chain using an automated synthesizer.

Protocol: Solid-Phase Synthesis of a ¹³C₂,d₁-Labeled RNA Oligonucleotide

Materials:

- Ac-rC Phosphoramidite-¹³C₂,d₁
- Unlabeled RNA phosphoramidites (A, G, U, and C)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[7]

- Capping solution A (e.g., Acetic anhydride in THF/Pyridine) and Capping solution B (e.g., N-Methylimidazole in THF)
- Oxidizer solution (e.g., Iodine in THF/Pyridine/Water)
- Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
- Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia and methylamine)
- Anhydrous acetonitrile

Procedure:

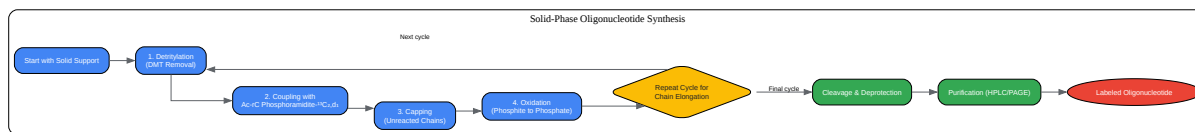
- Preparation: Dissolve Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ and all other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, reagents, and the CPG column on an automated DNA/RNA synthesizer.
- Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition.
 - Step 1: Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
 - Step 2: Coupling: The Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
 - Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
 - Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the iodine solution.
- Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

- **Cleavage and Deprotection:** Upon completion of the synthesis, the CPG support is treated with the cleavage and deprotection solution. This cleaves the synthesized oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Acetyl on cytidine).
- **Purification:** The crude oligonucleotide solution is collected, and the product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
- **Analysis:** The final product is analyzed by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify the incorporation and position of the $^{13}\text{C}_2, \text{d}_1$ label.[8]

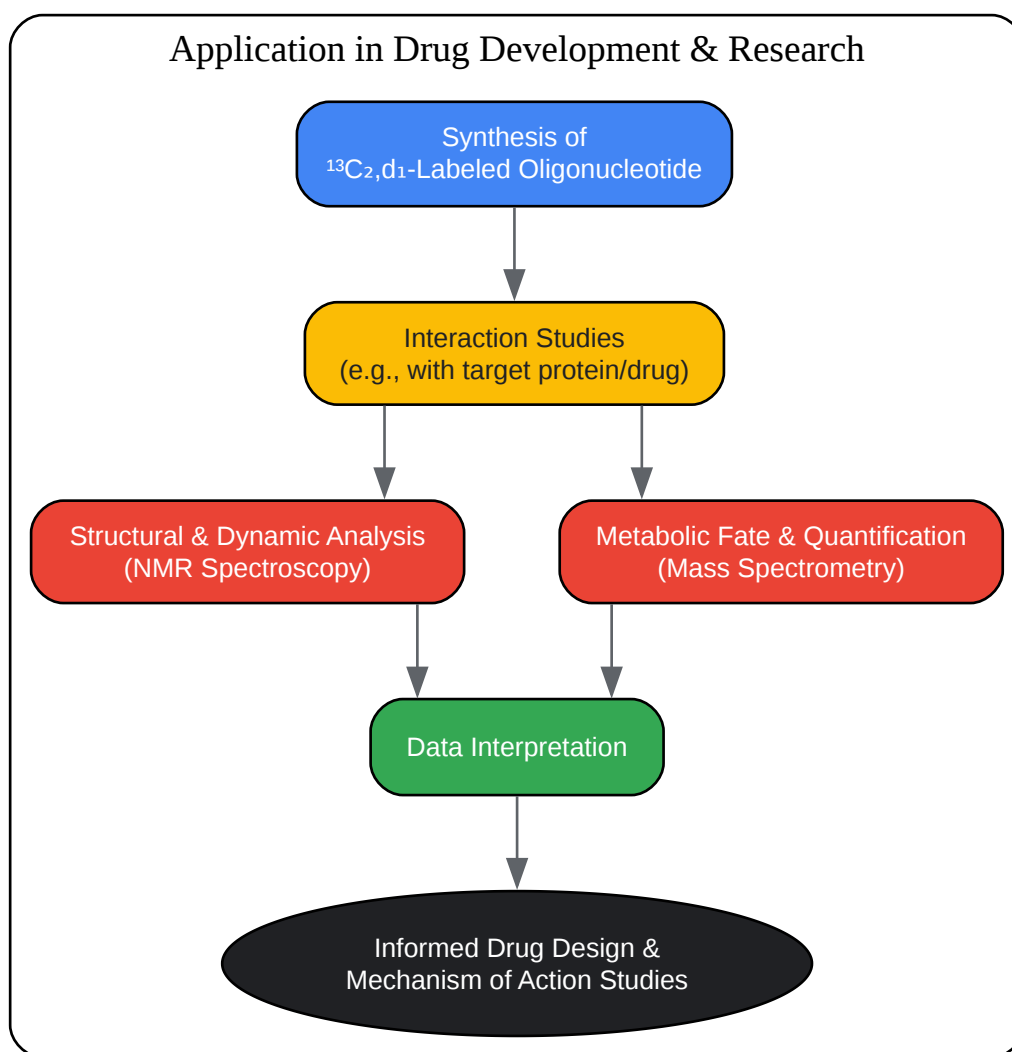
Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows associated with the use of Ac-rC Phosphoramidite- $^{13}\text{C}_2, \text{d}_1$.



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